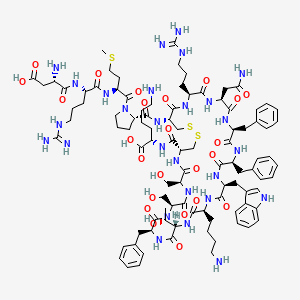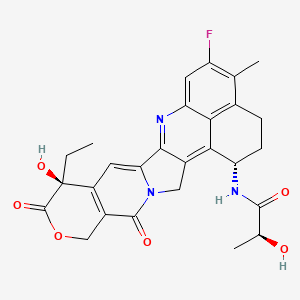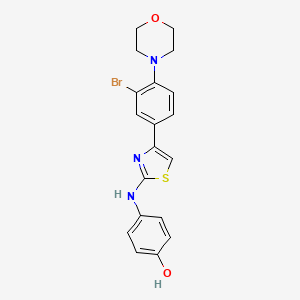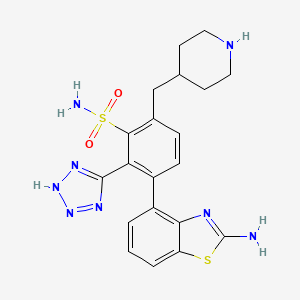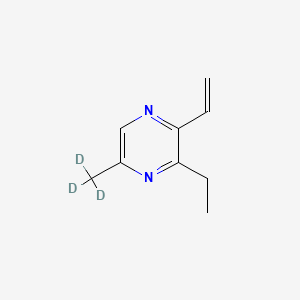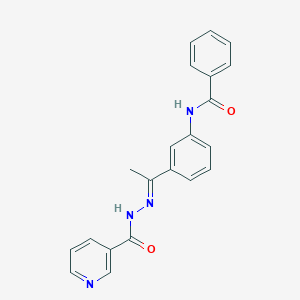
Risevistinel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Risevistinel undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Risevistinel has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of NMDA receptors and their role in various chemical processes.
Biology: It helps in understanding the biological mechanisms underlying cognitive deficits and neurodegenerative diseases.
Medicine: This compound is being investigated for its potential therapeutic effects in treating conditions like mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease
Industry: The compound is used in the development of new drugs and therapeutic agents targeting NMDA receptors.
Mechanism of Action
Risevistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor. This modulation enhances the receptor’s response to its natural ligand, glutamate, thereby improving synaptic plasticity and cognitive function. The molecular targets involved include the NMDA receptor subunits, which play a crucial role in synaptic transmission and plasticity .
Comparison with Similar Compounds
Risevistinel is unique compared to other NMDA receptor modulators due to its specific positive allosteric modulation properties. Similar compounds include:
NMDAR antagonist 1: An orally active, NR2B-selective NMDA receptor antagonist.
CGP 78608 hydrochloride: A specific antagonist at the glycine binding site of the NMDA receptor.
UBP310: A GLUK5 kainate receptor antagonist.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its modulation of NMDA receptors.
Properties
CAS No. |
2591344-26-0 |
|---|---|
Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1 |
InChI Key |
NFXPEHLDVKVVKA-BFVZDQMLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C)O |
Canonical SMILES |
CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


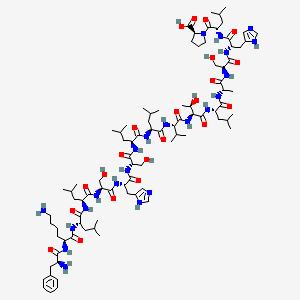
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)


